molecular formula C4H6Cl4N2 B14476910 N',2,2,2-tetrachloro-N,N-dimethylethanimidamide CAS No. 65618-38-4

N',2,2,2-tetrachloro-N,N-dimethylethanimidamide

Cat. No.: B14476910
CAS No.: 65618-38-4
M. Wt: 223.9 g/mol
InChI Key: NNBREXWHTXVJKM-UHFFFAOYSA-N
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Description

N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide is a chemical compound with the molecular formula C4H6Cl4N2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide typically involves the chlorination of N,N-dimethylethanimidamide. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the molecule. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide oxide.

    Reduction: Formation of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylethanimidamide
  • N’,2,2,2-tetrachloroethanimidamide
  • N’,2,2,2-tetrachloro-N-methylethanimidamide

Uniqueness

N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where high reactivity and stability are required. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in various chemical and industrial processes.

Properties

CAS No.

65618-38-4

Molecular Formula

C4H6Cl4N2

Molecular Weight

223.9 g/mol

IUPAC Name

N',2,2,2-tetrachloro-N,N-dimethylethanimidamide

InChI

InChI=1S/C4H6Cl4N2/c1-10(2)3(9-8)4(5,6)7/h1-2H3

InChI Key

NNBREXWHTXVJKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NCl)C(Cl)(Cl)Cl

Origin of Product

United States

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